molecular formula C11H15NO B11764496 1-(3-Aminophenyl)-3-methylbutan-2-one

1-(3-Aminophenyl)-3-methylbutan-2-one

Cat. No.: B11764496
M. Wt: 177.24 g/mol
InChI Key: TZBYTOWCLOOERG-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)-3-methylbutan-2-one is an organic compound that features an aminophenyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminophenyl)-3-methylbutan-2-one can be achieved through several methods. One common approach involves the reaction of 3-aminophenylboronic acid with 3-methyl-2-butanone under Suzuki-Miyaura coupling conditions . This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminophenyl)-3-methylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aminophenyl derivatives.

Scientific Research Applications

1-(3-Aminophenyl)-3-methylbutan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Aminophenyl)-3-methylbutan-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Aminophenyl)-3-methylbutan-2-one is unique due to its specific combination of the aminophenyl group and the butanone backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-(3-aminophenyl)-3-methylbutan-2-one

InChI

InChI=1S/C11H15NO/c1-8(2)11(13)7-9-4-3-5-10(12)6-9/h3-6,8H,7,12H2,1-2H3

InChI Key

TZBYTOWCLOOERG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CC1=CC(=CC=C1)N

Origin of Product

United States

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